5J-4
Overview
Description
5J-4 is a synthetic organic compound with a molecular formula of C16H12N2O3S. This compound is known for its unique structural features, which include a naphthalene ring, a furan ring, and a carbamothioyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
The primary target of 5J-4 is the Calcium Release-Activated Calcium (CRAC) channel . CRAC channels are essential for the function of many cells, particularly immune cells, where they mediate a form of calcium ion (Ca2+) influx known as store-operated calcium entry (SOCE) .
Mode of Action
This compound acts as a CRAC channel blocker , inhibiting the function of these channels . By blocking CRAC channels, this compound prevents the influx of Ca2+ ions into cells, which can have a significant impact on cellular functions that rely on Ca2+ signaling .
Biochemical Pathways
The inhibition of CRAC channels by this compound affects the calcium signaling pathway . This pathway is crucial for various cellular processes, including the activation of immune cells. By blocking the CRAC channels, this compound can disrupt the normal functioning of these pathways, leading to a decrease in the activation and function of immune cells .
Result of Action
This compound has been shown to reduce the symptoms and delay the onset of Experimental Autoimmune Encephalomyelitis (EAE) , a mouse model of inflammation . It achieves this by decreasing the numbers of infiltrated mononuclear cells into the Central Nervous System (CNS), and significantly reducing the population of infiltrated CD4+ cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5J-4 typically involves the reaction of 6-hydroxynaphthalene-1-carboxylic acid with furan-2-carboxylic acid in the presence of a carbamothioylating agent. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5J-4 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.
Reduction: The carbamothioyl group can be reduced to form a corresponding amine.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
5J-4 has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Known for its anticancer properties and inhibition of epidermal growth factor receptor (EGFR).
N-(naphthalen-1-yl)phenazine-1-carboxamide: Exhibits fungicidal activity and inhibits the growth of Rhizoctonia solani.
Uniqueness
5J-4 stands out due to its unique combination of a naphthalene ring and a furan ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-11-6-7-12-10(9-11)3-1-4-13(12)17-16(22)18-15(20)14-5-2-8-21-14/h1-9,19H,(H2,17,18,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUSJLJASFXGHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C(=C1)NC(=S)NC(=O)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101329563 | |
Record name | N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101329563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49815883 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
827001-82-1 | |
Record name | N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101329563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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